3-Chloro-1-(thiophen-2-yl)propan-1-one
Overview
Description
3-Chloro-1-(thiophen-2-yl)propan-1-one is an organic compound that features a thiophene ring substituted with a chloro group and a propanone moiety
Mechanism of Action
Target of Action
The primary targets of 3-Chloro-1-(thiophen-2-yl)propan-1-one Thiophene and its derivatives, which include this compound, have been reported to possess a wide range of therapeutic properties . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
The specific mode of action of This compound It is known that thiophene derivatives can interact with various biological targets, leading to a range of therapeutic effects .
Biochemical Pathways
The exact biochemical pathways affected by This compound Given the wide range of therapeutic properties of thiophene derivatives, it can be inferred that multiple biochemical pathways could be affected .
Result of Action
The specific molecular and cellular effects of This compound Given the wide range of therapeutic properties of thiophene derivatives, it can be inferred that the compound could have multiple effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-(thiophen-2-yl)propan-1-one typically involves the reaction of thiophene with a chlorinated propanone derivative. One common method involves the use of 3-chloro-1-(2-thienyl)propan-1-one with sodium tetrahydroborate in dichloromethane, followed by treatment with acetic acid . The reaction conditions usually require a temperature range of 20-35°C and a reaction time of about 3 hours .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimized reaction conditions for large-scale production. The use of continuous flow reactors and automated synthesis could be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1-(thiophen-2-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
3-Chloro-1-(thiophen-2-yl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
Thiopropamine: An analogue of amphetamine where the phenyl ring is replaced by thiophene.
2-(3-Chloropropionyl)thiophene: A compound with similar structural features.
Uniqueness
3-Chloro-1-(thiophen-2-yl)propan-1-one is unique due to its specific combination of a chloro group, a thiophene ring, and a propanone moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-chloro-1-thiophen-2-ylpropan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClOS/c8-4-3-6(9)7-2-1-5-10-7/h1-2,5H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSLOAFIOTOHDIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40428805 | |
Record name | 3-Chloro-1-(2-thienyl)-1-propanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40428805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40570-64-7 | |
Record name | 3-Chloro-1-(2-thienyl)-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40570-64-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-1-(2-thienyl)-1-propanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40428805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Propanone, 3-chloro-1-(2-thienyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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